2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Catalog No.
S785044
CAS No.
338800-13-8
M.F
C23H43NP2
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis((di-tert-butylphosphino)methyl)pyridine

CAS Number

338800-13-8

Product Name

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

IUPAC Name

ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane

Molecular Formula

C23H43NP2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3

InChI Key

NJQAVBPPWNSBBC-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

The exact mass of the compound 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is a tridentate, 'PNP'-type pincer ligand characterized by its sterically demanding di-tert-butylphosphino arms and a central pyridine donor. This architecture creates a rigid, meridional coordination geometry around a metal center, a feature that confers exceptional thermal stability to the resulting organometallic complexes. The combination of strong σ-electron donation from the phosphine groups and significant steric shielding makes this ligand a foundational component for robust homogeneous catalysts used in challenging chemical transformations.

Replacing the di-tert-butylphosphino groups with less bulky substituents, such as di-isopropylphosphino, is not a simple substitution and leads to fundamentally different catalytic behavior. The steric profile of the ligand is a primary control element for both catalyst activity and substrate compatibility. For example, in cobalt-catalyzed C-H borylation, a complex of the di-tert-butyl variant was completely inactive for the borylation of fluoroarenes, whereas the less-hindered di-isopropyl analog was catalytically competent. This demonstrates that ligand selection is a critical design parameter, where seemingly minor structural changes dictate the success or failure of a synthetic protocol, making analogs poor procurement substitutes.

Steric Hindrance as a Deterministic Control Element for Substrate Scope

The pronounced steric bulk of the di-tert-butylphosphino groups serves as a decisive factor in substrate selection. In a direct comparison of cobalt complexes for the C(sp2)–H borylation of fluoroarenes, the complex bearing this ligand, (tBuPNP)CoMe, was completely inactive. In contrast, the analogous complex with smaller isopropyl groups, (iPrPNP)CoMe, was an effective catalyst for the transformation. This stark difference highlights that the target ligand's steric profile can be leveraged to exclude reactive sites based on their size, a critical factor for achieving high selectivity.

Evidence DimensionCatalytic Activity in Fluoroarene Borylation
Target Compound DataInactive
Comparator Or Baseline2,6-Bis((di-isopropylphosphino)methyl)pyridine (iPrPNP) complex: Active catalyst
Quantified DifferenceQualitative shift from active to inactive catalyst
ConditionsCobalt-catalyzed C(sp2)–H borylation, 80 °C

This provides a clear rationale for selecting this ligand to impart substrate selectivity or for avoiding it when catalysis on sterically hindered substrates is required, preventing misapplication and procurement of an unsuitable catalyst.

Enabling High-Temperature Processes Through Enhanced Thermal Stability

Pincer ligands featuring bulky tert-butyl substituents on the phosphine donors are recognized for imparting high thermal stability to their metal complexes. This robustness was the enabling factor for investigating their use in highly endothermic, acceptorless alkane dehydrogenation at temperatures of 200 °C. Such conditions are inaccessible to catalysts based on less stable ligands, which would rapidly decompose. The selection of this t-Bu substituted PNP ligand is therefore a prerequisite for developing catalytic processes that must operate under demanding thermal conditions.

Evidence DimensionProcess Temperature Viability
Target Compound DataEnables stable catalysis at ≥200 °C
Comparator Or BaselineLess sterically protected ligand systems which exhibit lower thermal stability.
Quantified DifferenceAccess to a high-temperature (≥200 °C) operating window for challenging endothermic reactions.
ConditionsAcceptorless catalytic dehydrogenation of alkanes

For industrial or laboratory processes requiring high temperatures, procuring a ligand that ensures catalyst stability is essential for achieving high turnover, reproducibility, and overall process viability.

Access to Unique Reaction Pathways via Ligand Dearomatization (Metal-Ligand Cooperation)

This ligand scaffold is capable of 'non-innocent' behavior, where the pyridine ring and methylene (-CH₂-) linker actively participate in the catalytic cycle through a dearomatization/rearomatization sequence. This process, known as metal-ligand cooperation (MLC), involves the reversible deprotonation of a methylene arm. This mechanistic pathway is distinct from and inaccessible to many other ligand classes, such as PCP (Phosphine-Carbon-Phosphine) pincers, and can enable highly efficient catalytic cycles for bond activation.

Evidence DimensionMechanistic Capability
Target Compound DataCapable of dearomatization-enabled Metal-Ligand Cooperation (MLC).
Comparator Or BaselinePCP-type pincer ligands which lack the proton-responsive methylene arm adjacent to a heteroatom.
Quantified DifferenceProvides access to an entire class of catalytic cycles based on the MLC paradigm.
ConditionsReactions involving a basic medium capable of deprotonating the ligand's C-H arm.

For the development of advanced catalytic systems that leverage MLC, this ligand is a superior choice over those incapable of this cooperative reactivity, justifying its procurement for mechanism-driven catalyst design.

High-Temperature Dehydrogenation Processes

The demonstrated ability of its metal complexes to withstand high thermal loads makes this ligand a primary choice for developing catalysts for energy-intensive transformations like the acceptorless dehydrogenation of alkanes, which requires temperatures of 200 °C or higher to be thermodynamically favorable.

Catalysis Requiring Steric Shielding for Selectivity

In reactions where selectivity is governed by steric approach control, this ligand is the appropriate choice. The bulky di-tert-butylphosphino groups can effectively block larger or more hindered parts of a molecule from accessing the catalytic center, thereby directing reactivity towards less hindered sites.

Systems Designed to Exploit Metal-Ligand Cooperation (MLC)

For research focused on activating strong bonds (e.g., H-H, O-H, N-H) via MLC, this ligand is a key enabling component. Its ability to undergo reversible deprotonation and dearomatization is a prerequisite for catalytic cycles that rely on the ligand acting as a proton relay or reactive site.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (97.44%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine

Dates

Last modified: 08-15-2023

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